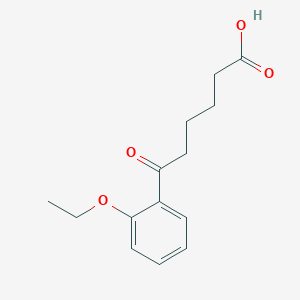

6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-(2-ethoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-18-13-9-5-3-7-11(13)12(15)8-4-6-10-14(16)17/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCSSLMUAIZEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645434 | |

| Record name | 6-(2-Ethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-61-2 | |

| Record name | 2-Ethoxy-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Ethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is based on the well-established Friedel-Crafts acylation reaction, a robust method for the formation of carbon-carbon bonds between aromatic compounds and acylating agents.

Synthetic Strategy

The primary strategy for the synthesis of this compound involves the Friedel-Crafts acylation of 2-ethoxybenzene (phenetole) with an adipic acid derivative. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic acylating agent, generated in situ from the adipic acid derivative and the Lewis acid, attacks the electron-rich aromatic ring of 2-ethoxybenzene to form the desired keto acid.

The general reaction scheme is as follows:

Scheme 1: Proposed Synthesis of this compound via Friedel-Crafts Acylation

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on standard procedures for Friedel-Crafts acylation reactions.

Materials:

-

2-Ethoxybenzene (Phenetole)

-

Adipic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous carbon disulfide or nitrobenzene.

-

Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of adipic anhydride (1.0 equivalent) in the same solvent through the dropping funnel with continuous stirring.

-

Addition of Substrate: After the addition of the acylating agent, add 2-ethoxybenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. If carbon disulfide was used as the solvent, it can be removed by distillation. If nitrobenzene was used, steam distillation can be employed for its removal. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the acidic product. The aqueous bicarbonate layer is then acidified with concentrated HCl to precipitate the crude this compound.

-

Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Ethoxybenzene | 1.0 equivalent |

| Adipic Anhydride | 1.0 equivalent |

| Aluminum Chloride | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Carbon Disulfide or Nitrobenzene |

| Temperature | 0-5 °C initially, then reflux |

| Reaction Time | 2-4 hours |

| Product | |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Expected Yield | 60-70% (based on similar reactions) |

| Characterization Data (Predicted) | |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d), ~7.5 (t), ~7.0 (t), ~6.9 (d), 4.1 (q), 2.9 (t), 2.4 (t), 1.8-1.6 (m), 1.4 (t) |

| ¹³C NMR (CDCl₃, δ ppm) | ~200, ~178, ~157, ~133, ~130, ~128, ~121, ~112, ~64, ~38, ~33, ~24, ~23, ~14 |

| IR (KBr, cm⁻¹) | ~3300-2500 (O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, ~1480 (C=C, aromatic) |

| Mass Spectrometry (ESI-MS) | m/z 251.12 [M+H]⁺, 273.10 [M+Na]⁺ |

Note: The characterization data is predicted based on the structure of this compound and typical values for similar compounds.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Caption: Experimental workflow for the synthesis and purification of the target compound.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should adhere to all standard laboratory safety procedures when carrying out this synthesis, particularly when handling corrosive reagents like aluminum chloride and concentrated acids.

Technical Guide: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, a molecule of interest within the broader class of aryl-oxohexanoic acids. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information, including its Chemical Abstracts Service (CAS) number and data for its closely related ethyl ester. Furthermore, a detailed experimental protocol for its synthesis via hydrolysis is provided, alongside a discussion of the potential biological activities of this class of compounds. This guide serves as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Properties

Identifying the precise chemical entity is fundamental for any research endeavor. The definitive identifier for this compound is its CAS number.

-

Compound Name: this compound

-

CAS Number: 898791-61-2

While specific experimental data for this compound is not widely available, data for its ethyl ester, ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate, provides valuable insights into its physicochemical properties.

Table 1: Physicochemical Data

| Property | Value | Compound | Source |

| CAS Number | 898791-61-2 | This compound | |

| Molecular Weight | 250.29 g/mol | This compound | |

| CAS Number | 898757-42-1 | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | [1][2][][4] |

| Molecular Formula | C16H22O4 | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | [] |

| Molecular Weight | 278.35 g/mol | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | [1][] |

| Purity | 96-97% | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | [1][4] |

| IUPAC Name | ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | [1][4] |

| SMILES | CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCC | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | [] |

| InChI Key | DMQGZAIXPYDLPN-UHFFFAOYSA-N | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | [1][] |

Synthesis of this compound

The synthesis of this compound can be readily achieved by the hydrolysis of its corresponding ethyl ester, ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate. Both acidic and basic hydrolysis methods are effective for this transformation. Basic hydrolysis, also known as saponification, is often preferred as it is generally an irreversible reaction, which can lead to higher yields.[5][6]

Experimental Protocol: Basic Hydrolysis of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

This protocol provides a general method for the saponification of an ethyl ester to a carboxylic acid.[6][7][8][9]

Materials:

-

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and water

-

Hydrochloric acid (HCl), ~2M aqueous solution

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate in ethanol. For every 1 equivalent of the ester, use approximately 4-5 volumes of ethanol.

-

Addition of Base: To this solution, add a 1.5 to 2.0 molar excess of sodium hydroxide, either as a solid or as a concentrated aqueous solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add 2M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2). This will protonate the carboxylate salt to form the free carboxylic acid, which may precipitate out of solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

Potential Biological Activity

While no specific biological activity has been reported for this compound, the broader class of 6-aryl-4-oxohexanoic acids has been investigated for their potential as anti-inflammatory agents.[10][11][12][13] Some compounds within this class have shown activity in in-vivo models of inflammation, such as the carrageenan-induced rat paw edema test.[10][11][12][13] The proposed mechanism for some of these compounds involves their metabolism to active acetic acid derivatives.[12] It has also been noted that some arylalkanoic acid prodrugs exhibit anti-inflammatory effects.[14]

Given its structural similarity to these compounds, it is plausible that this compound could be a candidate for investigation in anti-inflammatory drug discovery programs. However, it is important to emphasize that this is speculative and requires experimental validation.

Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.

Conclusion

This technical guide has synthesized the currently available information on this compound. While a CAS number has been identified, a significant gap in the literature exists regarding its experimental properties and biological functions. The provided synthesis protocol offers a reliable method for researchers to obtain this compound for further study. The potential for anti-inflammatory activity, based on related structures, suggests a promising avenue for future research. This document serves as a starting point for scientific inquiry into the properties and applications of this compound.

References

- 1. ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | 898757-42-1 [sigmaaldrich.com]

- 2. ETHYL 6-(2-ETHOXYPHENYL)-6-OXOHEXANOATE CAS#: 898757-42-1 [amp.chemicalbook.com]

- 4. labshake.com [labshake.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 10. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Bios...: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and potential biological activities of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous molecules to project its characteristics. The guide includes a plausible synthetic route via Friedel-Crafts acylation, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a hypothesized mechanism of action based on the known biological activities of related aryl-oxo-alkanoic acids. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for potential therapeutic applications.

Molecular Structure and Predicted Physicochemical Properties

This compound is an aromatic keto acid characterized by a hexanoic acid chain attached to a 2-ethoxyphenyl ketone. The presence of both a carboxylic acid and a ketone functional group, along with the ethoxy-substituted aromatic ring, suggests its potential for diverse chemical interactions and biological activities.

General Information

| Parameter | Predicted Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)CCCCC(=O)O |

| Physical State | Solid (Predicted) |

Predicted Physicochemical Data

| Property | Predicted Value |

| Melting Point (°C) | Not available |

| Boiling Point (°C) | Not available |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform); Sparingly soluble in water |

| pKa | ~4.5 - 5.0 (Carboxylic Acid) |

| LogP | ~2.5 - 3.5 |

Experimental Protocols

While no specific experimental data for this compound has been published, the following protocols outline a plausible synthesis and characterization workflow based on established chemical principles and methods for analogous compounds.

Synthesis via Friedel-Crafts Acylation

A probable synthetic route for this compound is the Friedel-Crafts acylation of ethoxybenzene with adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

Ethoxybenzene

-

Adipoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of ethoxybenzene (1.1 equivalents) and anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add adipoyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. The predicted spectral data is based on the analysis of structurally similar compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-7.9 (dd, 1H, Ar-H ortho to C=O)

-

δ 7.4-7.5 (m, 1H, Ar-H)

-

δ 6.9-7.0 (m, 2H, Ar-H)

-

δ 4.1 (q, 2H, -OCH₂CH₃)

-

δ 2.9 (t, 2H, -CH₂C=O)

-

δ 2.4 (t, 2H, -CH₂COOH)

-

δ 1.7-1.8 (m, 4H, -CH₂CH₂-)

-

δ 1.4 (t, 3H, -OCH₂CH₃)

-

δ 10.0-12.0 (br s, 1H, -COOH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~200 (C=O, ketone)

-

δ ~178 (C=O, carboxylic acid)

-

δ ~158 (Ar-C ortho to ethoxy)

-

δ ~133 (Ar-C)

-

δ ~130 (Ar-C)

-

δ ~128 (Ar-C)

-

δ ~121 (Ar-C)

-

δ ~112 (Ar-C)

-

δ ~64 (-OCH₂)

-

δ ~38 (-CH₂C=O)

-

δ ~34 (-CH₂COOH)

-

δ ~24 (-CH₂-)

-

δ ~24 (-CH₂-)

-

δ ~15 (-CH₃)

-

2.2.2. Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

3300-2500 (broad, O-H stretch of carboxylic acid)

-

2940, 2870 (C-H stretch, aliphatic)

-

1710 (C=O stretch, carboxylic acid)

-

1680 (C=O stretch, aryl ketone)

-

1600, 1480 (C=C stretch, aromatic)

-

1240 (C-O stretch, ether)

-

2.2.3. Mass Spectrometry (MS)

-

MS (ESI-):

-

m/z 249.1 [M-H]⁻

-

Fragments corresponding to the loss of H₂O, CO₂, and cleavage of the hexanoic acid chain.

-

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been experimentally determined. However, based on its structural similarity to other aryl-oxo-alkanoic acids, it is plausible that this compound could exhibit anti-inflammatory or anticancer properties. For instance, some aryl keto acids are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[1][2]

Hypothesized Mechanism of Action: Anti-inflammatory Activity

A potential mechanism of action for the anti-inflammatory effects of this compound could involve the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are potent inflammatory mediators.

Conclusion

This compound represents a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational, albeit predictive, framework for its synthesis, characterization, and potential biological activities. The proposed experimental protocols and hypothesized mechanisms of action are intended to guide future research efforts into this promising compound. Experimental validation of the data presented herein is a necessary next step to fully elucidate the properties and therapeutic potential of this compound.

References

Unveiling 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid: A Comprehensive Technical Review

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, a molecule of significant interest to researchers and professionals in the fields of chemistry and drug development. This document outlines the compound's precise chemical identity according to the International Union of Pure and Applied Chemistry (IUPAC) and lays the groundwork for further investigation into its properties and potential applications.

The systematically derived IUPAC name for the compound is This compound . This nomenclature is determined by established rules that prioritize the carboxylic acid as the principal functional group, designating the six-carbon chain as the parent, hexanoic acid.[1][2][3] The ketone functional group is indicated by "oxo" at the 6th position, and the substituted aromatic ring is named as a "2-ethoxyphenyl" group, also at the 6th position.[4][5][6][7][8]

This guide will further explore the available scientific literature to collate and present data on the synthesis, physicochemical characteristics, and biological activities of this compound. All quantitative data will be systematically organized into clear and concise tables to facilitate comparative analysis. Detailed experimental methodologies from key studies will be provided to ensure reproducibility and a thorough understanding of the research context.

Furthermore, this document will feature visualizations of pertinent signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to stringent specifications for clarity and color contrast. These diagrams will serve to elucidate complex biological processes and experimental designs.

Core Focus of the Technical Guide:

-

Definitive IUPAC Nomenclature: Establishing the correct and systematic chemical name.

-

Aggregated Quantitative Data: Presentation of key metrics in structured tables.

-

Detailed Experimental Protocols: Comprehensive descriptions of methodologies from seminal research.

-

Illustrative Visualizations: Graphviz diagrams of signaling pathways and workflows to enhance understanding.

This technical document is intended to be a valuable resource for scientists actively engaged in chemical research and pharmaceutical development, providing a foundational understanding of this compound.

References

- 1. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Naming Benzene Rings Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. byjus.com [byjus.com]

- 8. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Purity Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Introduction

This compound is a multifaceted organic compound featuring a keto group, a carboxylic acid, and an ether linkage. Its structural complexity necessitates a comprehensive analytical approach to ascertain its purity, which is a critical parameter for its application in research and drug development. Potential impurities may arise from starting materials, intermediates, byproducts of the synthesis process, or degradation products.

Structurally similar compounds, such as 6-aryl-4-oxohexanoic acids, have been investigated for their anti-inflammatory properties, potentially acting as inhibitors of the cyclooxygenase (COX) pathway.[1][2][3][4] This biological context underscores the importance of stringent purity control for reliable pharmacological and toxicological studies.

Analytical Techniques for Purity Determination

A multi-pronged analytical strategy is essential for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques, alongside fundamental physical property measurements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[5][6][7] For this compound, a reversed-phase HPLC method with UV detection would be highly effective for separating the main component from its potential impurities.

Table 1: Illustrative HPLC Purity Analysis Data

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (65:35) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm |

| Retention Time (Main Peak) | ~8.4 min |

| Purity (by area %) | >98% |

| Known Impurity 1 | <0.15% |

| Known Impurity 2 | <0.15% |

| Unknown Impurities | <0.10% each |

| Total Impurities | <2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[8][9][10][11] For a compound like this compound, derivatization to a more volatile ester (e.g., methyl ester) is typically required prior to GC-MS analysis. This technique is particularly useful for identifying and quantifying volatile organic impurities.

Table 2: Illustrative GC-MS Impurity Profile

| Impurity | Derivatization | Retention Time (min) | Identification |

| Starting Material A | Methylation | 10.2 | Confirmed by MS |

| Byproduct B | Methylation | 12.5 | Confirmed by MS |

| Residual Solvent | None | 3.1 | Confirmed by MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[12][13][14][15] It provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for the identification of the main compound and any structurally related impurities.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (4H) | 6.8 - 7.8 | m |

| -OCH₂CH₃ (2H) | ~4.1 | q |

| -COCH₂- (2H) | ~3.0 | t |

| -CH₂COOH (2H) | ~2.4 | t |

| Central -CH₂CH₂- (4H) | 1.6 - 1.9 | m |

| -OCH₂CH₃ (3H) | ~1.4 | t |

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of its purity.[16][17][18][19][20] A pure compound will have a sharp melting point range (typically 0.5-1°C), whereas the presence of impurities will lead to a depression and broadening of the melting point range.[16][17][18][19][20]

Table 4: Illustrative Melting Point Data

| Sample | Melting Point Range (°C) | Purity Indication |

| Recrystallized Product | 149.5 - 150.0 | High Purity |

| Crude Product | 145 - 148.5 | Impure |

Experimental Protocols

HPLC Method

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v) containing 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV at 360 nm.

-

-

Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

GC-MS Method (with Derivatization)

-

Derivatization: To a solution of 1 mg of the sample in 1 mL of methanol, add a few drops of concentrated sulfuric acid. Reflux the mixture for 1 hour. Neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

GC-MS Conditions:

-

Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-500.

-

-

Analysis: Inject the derivatized sample and acquire the total ion chromatogram and mass spectra of the peaks. Identify impurities by comparing their mass spectra with a reference library.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Integrate the peaks to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with the expected structure to confirm identity and detect any impurities.

Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Measurement: Pack a small amount of the sample into a capillary tube. Place the tube in a melting point apparatus and heat slowly (approximately 1-2°C/min) near the expected melting point.

-

Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Visualizations

Caption: A generalized workflow for the purity analysis of a pharmaceutical compound.

Caption: The Cyclooxygenase (COX) pathway and the potential inhibitory action of 6-aryl-4-oxohexanoic acids.

Potential Impurities

The synthesis of 6-aryl-4-oxohexanoic acids often involves the condensation of an appropriate aldehyde and levulinic acid, followed by reduction.[1][2][3][4] A plausible synthetic route for this compound could involve a Friedel-Crafts acylation of ethoxybenzene with a derivative of adipic acid. Potential impurities could therefore include:

-

Starting materials: Unreacted ethoxybenzene or adipic acid derivatives.

-

Isomeric products: Acylation at the para-position of ethoxybenzene.

-

Byproducts from side reactions: Polyacylated products or products from carbocation rearrangements.[21][22]

-

Degradation products: Hydrolysis of the ether linkage or decarboxylation under harsh conditions.

Conclusion

The purity analysis of this compound requires a meticulous and multi-faceted analytical approach. By employing a combination of HPLC, GC-MS, NMR, and melting point analysis, a comprehensive purity profile can be established. This guide provides a foundational framework for developing and validating analytical methods to ensure the quality and reliability of this compound for its intended scientific applications. The potential biological activity of this class of compounds as cyclooxygenase inhibitors further emphasizes the necessity for rigorous purity control in drug discovery and development pipelines.[23][24][25][26][27][28][29][30][31][32]

References

- 1. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Bios...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 6. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. auroraprosci.com [auroraprosci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. savemyexams.com [savemyexams.com]

- 18. uoanbar.edu.iq [uoanbar.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. mt.com [mt.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]

- 23. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 24. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 25. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. frontierspartnerships.org [frontierspartnerships.org]

- 31. omicsonline.org [omicsonline.org]

- 32. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid: An In-depth Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel chemical entity, 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structurally related compounds to postulate its potential as an anti-inflammatory, cytotoxic, and antimicrobial agent. Detailed experimental protocols are provided to facilitate the investigation of these potential activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is an aromatic keto acid with a chemical structure that suggests potential for biological activity. The presence of a phenyl ring, a hexanoic acid chain, and a ketone functional group are features found in various bioactive molecules. While no direct studies on the biological effects of this compound have been reported in the public domain, analysis of structurally similar compounds, particularly 6-aryl-4-oxohexanoic acids, indicates a likelihood of anti-inflammatory properties.[1][2][3] Furthermore, the general class of aromatic keto acids has been explored for a range of pharmacological activities, including antimicrobial and cytotoxic effects.

This whitepaper will explore the theoretical basis for these potential activities, supported by data from analogous compounds, and provide a roadmap for the experimental validation of these hypotheses.

Postulated Biological Activities and Supporting Data

Anti-inflammatory Activity

The most promising potential biological activity for this compound is anti-inflammatory action. This is inferred from studies on 6-aryl-4-oxohexanoic acids, which have shown in vivo efficacy in rodent models of inflammation.[1][2][3]

Mechanism of Action: The anti-inflammatory effects of these related compounds are thought to be mediated through the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Below is a diagram illustrating the proposed workflow for investigating the anti-inflammatory potential of this compound.

Quantitative Data from Structurally Similar Compounds:

The following table summarizes the in vivo anti-inflammatory activity of a series of 6-aryl-4-oxohex-5-enoic acids and their reduced analogs, 6-aryl-4-oxohexanoic acids, in the carrageenan-induced rat paw edema model.[2] The data is presented as the percentage inhibition of edema at a dose of 50 mg/kg.

| Compound | Aryl Group | % Inhibition of Edema (at 2 hours) |

| IIa | Phenyl | 17.90 |

| IIc | 4-Chlorophenyl | 16.29 |

| IId | 4-Methoxyphenyl | 13.41 |

| IIe | 4-Nitrophenyl | 25.08 |

| IIIa | Phenyl | 14.00 |

| IIIc | 4-Chlorophenyl | 1.14 |

| Fenbufen (Reference) | - | 19.80 |

Data extracted from Abouzid et al., Medicinal Chemistry, 2007, 3, 433-438.[2]

Cytotoxic Activity

Aromatic compounds with carboxylic acid functionalities have been investigated for their potential as anticancer agents. The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Proposed Investigational Workflow:

Antimicrobial Activity

The structural features of this compound, including the aromatic ring and carboxylic acid group, are present in some known antimicrobial agents. Therefore, its activity against a panel of pathogenic bacteria and fungi should be evaluated.

Proposed Investigational Workflow:

Detailed Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from the methodology described in several studies.[1][2]

-

Animals: Male Wistar rats (180-220 g) are used.

-

Groups: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups (this compound at various doses).

-

Procedure:

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Enzyme Inhibition Assays

This is a representative protocol based on commercially available kits.

-

Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).

-

Procedure:

-

The enzyme is pre-incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of prostaglandin H2 (PGH2) or a subsequent product like PGE2 is measured.

-

-

Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

-

Reagents: 5-LOX enzyme, linoleic acid or arachidonic acid (substrate).

-

Procedure:

-

The enzyme is pre-incubated with the test compound.

-

The reaction is initiated by adding the substrate.

-

The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm.

-

-

Data Analysis: The IC50 value is determined.

In Vitro Cytotoxicity Assay: MTT Assay

This is a standard colorimetric assay to assess cell viability.

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

-

Data Analysis: The absorbance is read at 570 nm, and the IC50 value is calculated.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate with appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

The diagram below illustrates the arachidonic acid cascade, a key signaling pathway in inflammation that could potentially be modulated by this compound.

References

An In-depth Technical Guide on 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid Derivatives and Related 6-Aryl-4-oxohexanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 6-(2-Ethoxyphenyl)-6-oxohexanoic acid and its structural analogs, the 6-aryl-4-oxohexanoic acids. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, with a particular focus on anti-inflammatory agents.

Introduction

6-Aryl-4-oxohexanoic acids represent a class of compounds that have garnered interest for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds are structurally related to existing NSAIDs and are being investigated for their ability to modulate the inflammatory response, potentially with improved side-effect profiles. This guide will focus on the synthesis and biological evaluation of these compounds, with a specific extrapolation to the this compound derivative.

Synthesis of 6-Aryl-4-oxohexanoic Acids

The general synthetic route to 6-aryl-4-oxohexanoic acids involves a two-step process starting from an appropriate aromatic aldehyde and levulinic acid.[1][2]

Logical Workflow for Synthesis

References

An Inquiry into 6-(2-Ethoxyphenyl)-6-oxohexanoic acid: A Compound Undisclosed in Current Scientific Literature

A comprehensive review of scientific databases and literature reveals a notable absence of information regarding the discovery, history, and specific biological activities of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or that it exists within proprietary research not publicly disclosed. While a detailed technical guide on this specific molecule cannot be constructed, this report provides an overview of structurally related compounds to offer context and potential avenues for future research.

Despite a thorough search for "this compound," no direct scientific publications, patents, or database entries detailing its synthesis, discovery, or biological function were identified. This indicates that, as of the current date, this specific chemical structure has not been a subject of published academic or industrial research.

Insights from Structurally Related Compounds

To provide a framework for understanding the potential properties of this compound, this report examines available data on analogous structures, namely 6-aryl-4-oxohexanoic acids and the parent compound, 6-oxohexanoic acid.

The 6-Aryl-4-Oxohexanoic Acid Family: Synthesis and Anti-inflammatory Potential

Research into the broader class of 6-aryl-4-oxohexanoic acids has demonstrated their potential as anti-inflammatory agents. A general synthetic route for these compounds has been described, which could theoretically be adapted for the synthesis of this compound.

Experimental Protocol: General Synthesis of 6-Aryl-4-Oxohexanoic Acids

A common method for the synthesis of 6-aryl-4-oxohexanoic acids involves a two-step process[1]:

-

Condensation: An appropriate aromatic aldehyde is condensed with levulinic acid. This reaction is typically catalyzed by piperidine and acetic acid in a solvent such as toluene, yielding a 6-aryl-4-oxohex-5-enoic acid intermediate.

-

Reduction: The resulting arylidene derivative is then reduced to the corresponding 6-aryl-4-oxohexanoic acid. A common method for this reduction is catalytic hydrogenation using palladium on carbon (10% Pd/C) at room temperature[1].

This synthetic workflow can be visualized as follows:

Compounds from this class have been evaluated for their ability to modulate the biosynthesis of eicosanoids, which are key mediators of inflammation. Specifically, they have been tested for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase pathways[1]. Furthermore, their anti-inflammatory activity has been assessed in vivo using the carrageenan-induced rat paw edema model, a standard assay for evaluating non-steroidal anti-inflammatory drugs (NSAIDs)[1].

6-Oxohexanoic Acid: A Versatile Linker in Bioconjugation

The parent molecule, 6-oxohexanoic acid, which lacks the 2-ethoxyphenyl substituent, is recognized for its utility in a different scientific domain: as a linker molecule in the construction of antibody-drug conjugates (ADCs)[2]. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in connecting the antibody to the drug, and its chemical properties can significantly influence the stability and efficacy of the ADC. 6-Oxohexanoic acid is used in the synthesis of non-cleavable linkers, which are designed to release the cytotoxic payload only after the ADC has been internalized by the target cell and the antibody has been degraded within the lysosome[2].

The involvement of 6-oxohexanoic acid as a component of an ADC linker can be represented in the following logical diagram:

Conclusion

While this compound remains an uncharted entity in the public scientific domain, the study of its structural relatives provides a valuable foundation for any future investigation. The synthetic methodologies and the anti-inflammatory activities associated with 6-aryl-4-oxohexanoic acids suggest a potential therapeutic application for this compound class. Furthermore, the role of the core 6-oxohexanoic acid structure in bioconjugation highlights the chemical versatility of this scaffold. Future research is warranted to synthesize and characterize this compound to determine its physicochemical properties and explore its potential biological activities. Until such studies are published, its discovery and history remain unwritten.

References

An In-depth Technical Guide to the Safety and Handling of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid is publicly available. This guide is compiled based on safety data for structurally similar compounds, including substituted hexanoic acids and benzoylalkanoic acids. The information provided herein should be used as a precautionary guide for researchers, scientists, and drug development professionals. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough risk assessment.

Introduction

This compound is a keto acid derivative with potential applications in pharmaceutical research and development. As with any chemical substance, understanding its potential hazards and implementing appropriate safety and handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the anticipated safety considerations, handling protocols, and emergency procedures for this compound, based on data from analogous compounds.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on its structural motifs (a carboxylic acid and a ketone), it is prudent to handle it as a compound with the potential for the following hazards:

-

Skin Irritation: Carboxylic acids can be irritating to the skin.[1][2]

-

Serious Eye Damage/Irritation: Many organic acids and ketones can cause serious eye irritation or damage.[1][3]

-

Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.[2][3]

-

Harmful if Swallowed: While the acute oral toxicity is not known, it should be handled as potentially harmful if ingested.

Physical and Chemical Properties

| Property | Hexanoic Acid | 2-Ethylhexanoic Acid | Benzoic Acid |

| Molecular Formula | C6H12O2 | C8H16O2 | C7H6O2 |

| Molecular Weight | 116.16 g/mol | 144.21 g/mol | 122.12 g/mol |

| Boiling Point | 205 °C | 228 °C | 249 °C |

| Melting Point | -3.4 °C | -59 °C | 122 °C |

| Flash Point | 102 °C | 118 °C | 121 °C |

| Solubility | Slightly soluble in water | Slightly soluble in water | Slightly soluble in water |

Toxicological Data (Based on Analogous Compounds)

The toxicological profile of this compound has not been determined. The data below for similar compounds should be used for risk assessment.

| Metric | Hexanoic Acid | 2-Ethylhexanoic Acid |

| Acute Oral Toxicity (LD50, rat) | 1886 mg/kg bw[1] | >2000 mg/kg bw |

| Acute Dermal Toxicity (LD50, rabbit) | 580 - >5000 mg/kg bw[1] | 1260 mg/kg bw |

| Acute Inhalation Toxicity (LC50, rat) | >1368 mg/m³ (8h)[1] | >2356 mg/m³ (6h) |

| Developmental Toxicity (LOAEL, rat) | Not available | 100 mg/kg bw/day |

| Maternal Toxicity (LOAEL, rat) | Not available | 600 mg/kg bw/day |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water which is expected to cause death in 50% of test animals. LOAEL (Lowest Observed Adverse Effect Level) is the lowest concentration or amount of a substance that causes an adverse effect.

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound and similar research chemicals.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[5]

-

Body Protection: A laboratory coat must be worn.[5]

-

Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, use a NIOSH-approved respirator.[4]

5.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

An eyewash station and safety shower should be readily accessible.

5.3. Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

5.4. Spillage and Waste Disposal

-

Spills: In case of a spill, avoid generating dust.[3] Absorb with an inert material and place in a suitable container for disposal.[4]

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key safety and handling workflows.

References

A Technical Guide to the Thermochemical Characterization of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Disclaimer: Publicly available experimental thermochemical data for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid is limited. This guide therefore provides a comprehensive overview of the established experimental protocols and theoretical approaches that would be employed to determine the key thermochemical properties of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a keto-acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety assessment, and formulation design. These properties govern the compound's stability, reactivity, and physical state under various conditions. This document outlines the standard methodologies for determining these critical parameters.

Key Thermochemical Properties and Their Significance

A comprehensive thermochemical analysis provides foundational data for drug development and material science. The key properties and their relevance are summarized below.

| Thermochemical Property | Symbol | Significance in Drug Development & Research |

| Enthalpy of Formation | ΔHf° | Indicates the compound's intrinsic stability. Essential for calculating reaction enthalpies and assessing potential energy release. |

| Standard Molar Entropy | S° | Measures the degree of molecular disorder. Used to predict the spontaneity of chemical reactions and phase transitions. |

| Heat Capacity | Cp | Quantifies the amount of heat required to raise the temperature of the substance. Critical for thermal process design and safety analysis. |

| Melting Point | Tm | A fundamental physical property indicating purity and the transition from solid to liquid phase.[1] |

| Enthalpy of Fusion | ΔHfus | The heat absorbed during melting. Important for understanding crystal lattice energy and solubility. |

| Decomposition Temperature | Td | The temperature at which the compound chemically degrades. A key parameter for determining thermal stability and shelf-life.[1] |

| Glass Transition Temp. | Tg | For amorphous solids, the temperature at which the material transitions from a rigid to a more rubbery state.[1] |

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties relies on a suite of analytical techniques, primarily thermal analysis methods.[2] These methods are powerful tools in the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs) and excipients.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for pharmaceutical thermal analysis.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of various thermal events.[3]

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum or hermetically sealed sample pan.

-

Instrument Setup: The DSC instrument (e.g., a TA Instruments Q100) is calibrated for temperature and enthalpy using certified standards, such as indium.[1] The sample and an empty reference pan are placed in the DSC cell.

-

Measurement Conditions: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-20 °C/min) under an inert nitrogen atmosphere to prevent oxidation.[1][4]

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic and exothermic events appear as peaks. From this, the following can be determined:

-

Melting Point (Tm): The peak temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.

-

Glass Transition Temperature (Tg): A step change in the baseline of the heat flow signal.

-

Crystallization Temperature (Tc): The peak of an exothermic event upon cooling from the melt.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[2] It is essential for assessing thermal stability and decomposition behavior.

Experimental Protocol:

-

Sample Preparation: A slightly larger sample (typically 10-20 mg) of the compound is placed in a tared TGA pan, often made of platinum or alumina.[4]

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[1][4]

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) can help identify the temperatures of maximum mass loss rate. This analysis reveals:

-

Decomposition Temperature (Td): The onset temperature of significant mass loss.

-

Thermal Stability Range: The temperature range over which the compound's mass remains constant.

-

Residual Mass: The amount of material remaining at the end of the experiment.

-

Bomb Calorimetry

To determine the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be derived, bomb calorimetry is the method of choice.[5]

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb."

-

Instrument Setup: The bomb is filled with high-pressure oxygen (e.g., 30 atm) and placed in a well-insulated water bath (the calorimeter) of a known volume.[5] The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Data Analysis: The temperature change of the water is meticulously recorded. Using the heat capacity of the calorimeter (determined through calibration with a standard like benzoic acid), the heat of combustion is calculated.[5] The enthalpy of formation is then derived using Hess's Law.

Visualizing Experimental Workflows and Relationships

Diagrams are essential for illustrating complex experimental sequences and the interplay between different properties.

Caption: Figure 1: A generalized workflow for the thermochemical analysis of a new chemical entity.

Caption: Figure 2: Logical relationships between core properties and their impact on drug development.

Conclusion

While specific experimental values for this compound are not yet widely reported, the methodologies to obtain them are well-established. A combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and Bomb Calorimetry provides the necessary data to construct a complete thermochemical profile of the compound. This information is indispensable for guiding further research, ensuring safe handling and processing, and optimizing its potential applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Starting Materials for 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary starting materials and synthetic pathways for the preparation of 6-(2-ethoxyphenyl)-6-oxohexanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis predominantly relies on the well-established Friedel-Crafts acylation reaction, followed by subsequent functional group transformations. This document outlines the key reactants, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding of the synthetic process.

Core Synthetic Strategy: Friedel-Crafts Acylation

The principal synthetic route to this compound involves the Friedel-Crafts acylation of 2-ethoxybenzene (phenetole) with a six-carbon dicarboxylic acid derivative. This electrophilic aromatic substitution reaction introduces the oxohexanoic acid backbone onto the 2-ethoxyphenyl moiety. The choice of the acylating agent and the Lewis acid catalyst are critical parameters that influence the reaction's efficiency and outcome.

The two primary acylating agents for this synthesis are adipoyl chloride and adipic anhydride. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent and facilitate the electrophilic attack on the aromatic ring.

Starting Materials

The key starting materials for the synthesis of this compound are summarized in the table below.

| Starting Material | Structure | Molar Mass ( g/mol ) | Key Role |

| 2-Ethoxybenzene (Phenetole) |  | 122.16 | Aromatic Substrate |

| Adipoyl Chloride |  | 183.03 | Acylating Agent |

| Adipic Anhydride |  | 128.13 | Acylating Agent |

| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Lewis Acid Catalyst |

Synthetic Pathways and Methodologies

Two primary pathways for the synthesis are detailed below, differing in the choice of the acylating agent.

Pathway 1: Friedel-Crafts Acylation using Adipoyl Chloride

This is the more direct route to establishing the carbon skeleton of the target molecule. The reaction of 2-ethoxybenzene with adipoyl chloride in the presence of aluminum chloride is expected to yield the desired product. The ethoxy group of 2-ethoxybenzene is an ortho-, para-directing activator, leading to a mixture of isomers. The ortho-isomer can be sterically hindered, potentially favoring the formation of the para-isomer. However, the formation of the desired 2-substituted product is achievable.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. Add a solution of adipoyl chloride (1.0 equivalent) in the same solvent dropwise to the cooled suspension while stirring. After the addition is complete, add 2-ethoxybenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition of 2-ethoxybenzene, allow the reaction mixture to stir at room temperature for a specified period (typically 2-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times. Combine the organic extracts.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Molar Ratio (2-Ethoxybenzene:Adipoyl Chloride:AlCl₃) | 1 : 1 : 1.1-2.2 |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 60 - 80% (based on similar reactions) |

Pathway 2: Friedel-Crafts Acylation using Adipic Anhydride

Adipic anhydride can also be used as the acylating agent. The reaction mechanism is similar to that with adipoyl chloride, involving the formation of an acylium ion intermediate. This method might be preferred in some cases due to the easier handling of the solid anhydride compared to the corrosive and moisture-sensitive acyl chloride.

Experimental Protocol:

The experimental protocol for the reaction with adipic anhydride is very similar to that with adipoyl chloride.

-

Reaction Setup: A similar setup as described in Pathway 1 is used.

-

Addition of Reactants: Anhydrous aluminum chloride (typically 2.2 equivalents to account for complexation with both the carbonyl oxygen and the newly formed carboxylic acid) is suspended in an inert solvent (e.g., nitrobenzene or carbon disulfide for higher temperatures, or DCM/DCE for lower temperatures). A mixture of 2-ethoxybenzene (1.0 equivalent) and adipic anhydride (1.0 equivalent) in the same solvent is added dropwise at a controlled temperature (often between 0 °C and room temperature).

-

Reaction Progression and Work-up: The reaction monitoring and work-up procedures are analogous to those described for the adipoyl chloride route.

-

Purification: Purification is also achieved through standard techniques like column chromatography or recrystallization.

Quantitative Data (Representative):

| Parameter | Value |

| Molar Ratio (2-Ethoxybenzene:Adipic Anhydride:AlCl₃) | 1 : 1 : 2.2 |

| Solvent | Nitrobenzene, Carbon Disulfide, DCM, or DCE |

| Reaction Temperature | 0 °C to 60 °C |

| Reaction Time | 4 - 48 hours |

| Typical Yield | 50 - 70% (based on similar reactions) |

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified product can be visualized as follows:

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 2-ethoxybenzene. Both adipoyl chloride and adipic anhydride serve as suitable acylating agents, with the choice often depending on availability and handling preferences. The reaction conditions, particularly the stoichiometry of the Lewis acid catalyst and the temperature, are crucial for optimizing the yield and minimizing side products. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize this important chemical intermediate. Careful control of the experimental parameters and rigorous purification are key to obtaining a high-purity final product.

Methodological & Application

Application Notes and Protocols: 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is an aryl alkanoic acid derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a flexible hexanoic acid chain, a reactive ketone carbonyl group, and an ethoxy-substituted aromatic ring, offers multiple points for chemical modification. Aryl alkanoic acids are a well-established class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] As such, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules.

Keto acids, in general, are crucial intermediates in both biochemical pathways and synthetic organic chemistry.[3][4][5] They serve as precursors for a variety of more complex molecules. The presence of both a ketone and a carboxylic acid functionality allows for a diverse range of chemical transformations, making this compound a valuable starting material for constructing molecular libraries for high-throughput screening in drug discovery programs.

This document provides detailed application notes on the potential uses of this compound in organic synthesis, including a proposed synthetic protocol for its preparation via Friedel-Crafts acylation and a representative protocol for its further functionalization.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through the Friedel-Crafts acylation of ethoxybenzene with an activated derivative of adipic acid, such as adipoyl chloride or adipic anhydride.[6][7][8][9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

Adipic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ethoxybenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Preparation of Adipoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend adipic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours or until the evolution of gas ceases and the solution becomes clear. Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure to obtain crude adipoyl chloride. Alternatively, adipic monomethyl ester chloride can be used to avoid the formation of the di-acylated product.

-

Friedel-Crafts Acylation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise with stirring. To this suspension, add a solution of adipoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C. After the addition is complete, add ethoxybenzene (1.0 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization.

Data Presentation: Synthesis Parameters

| Parameter | Value/Description |

| Reactants | Adipoyl chloride, Ethoxybenzene |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Workup | Acidic quench, liquid-liquid extraction |

| Purification | Column chromatography or recrystallization |

| Expected Yield | 60-80% (based on analogous reactions) |

Applications in the Synthesis of Bioactive Molecules

The structural features of this compound make it an excellent starting point for the synthesis of a variety of potentially bioactive molecules. For instance, it can serve as a precursor for the synthesis of derivatives analogous to 6-aryl-4-oxohexanoic acids, which have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

Proposed Derivatization Workflow

Caption: Potential synthetic transformations of this compound.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol outlines a general procedure for the amidation of the carboxylic acid moiety, a common step in drug development to modulate pharmacokinetic properties.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and workup reagents as previously listed

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and the desired amine (1.1 eq).

-

Addition of Reagents: Cool the mixture to 0 °C and add DIPEA (2.0 eq). Finally, add EDC (1.2 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography on silica gel.

Data Presentation: Amidation Protocol Parameters

| Parameter | Value/Description |

| Reactants | This compound, Amine |

| Coupling Agent | EDC/HOBt |

| Base | DIPEA |

| Solvent | Anhydrous DCM or DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-90% (based on standard amidation reactions) |

Conclusion